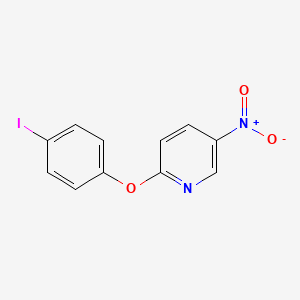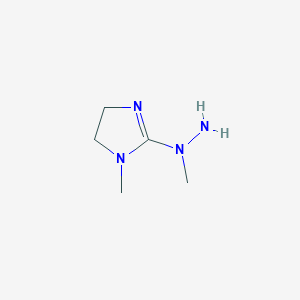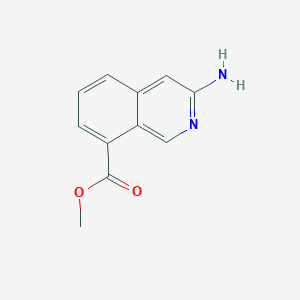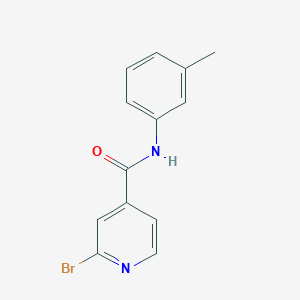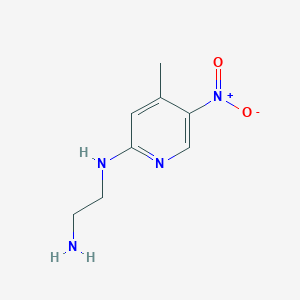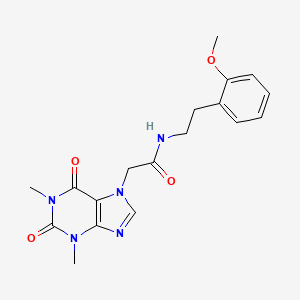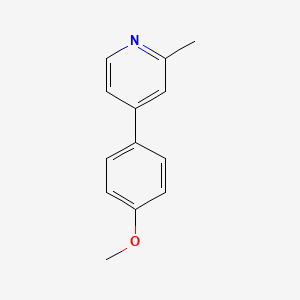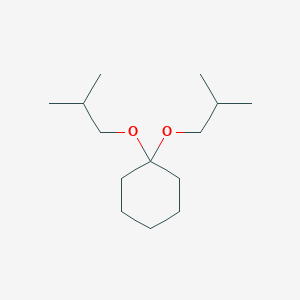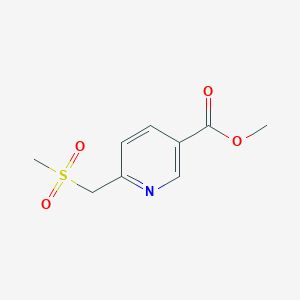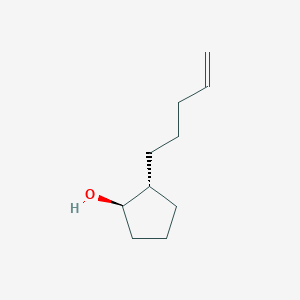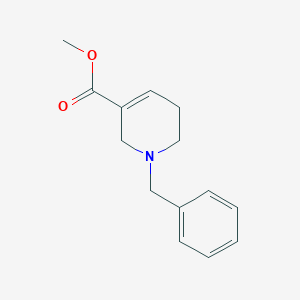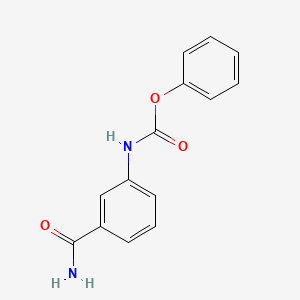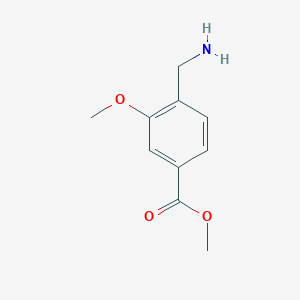
Methyl 4-(aminomethyl)-3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(aminomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-3-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-Aminomethyl-3-methoxy-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Another method involves the use of diazomethane for the methylation of 4-Aminomethyl-3-methoxy-benzoic acid. Diazomethane is a highly reactive methylating agent that can convert carboxylic acids to their corresponding methyl esters under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial processes to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Methyl 4-(aminomethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(aminomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 4-(aminomethyl)-3-methoxybenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, where it undergoes enzymatic transformations. The amino and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid methyl ester: Similar structure but lacks the methoxy group.
3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the amino group.
4-Aminomethylbenzoic acid: Similar structure but lacks the methoxy group and is not esterified.
Uniqueness
Methyl 4-(aminomethyl)-3-methoxybenzoate is unique due to the presence of both amino and methoxy groups on the aromatic ring, as well as the esterified carboxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
methyl 4-(aminomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6,11H2,1-2H3 |
InChI 键 |
NNOBUPILNNMONK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
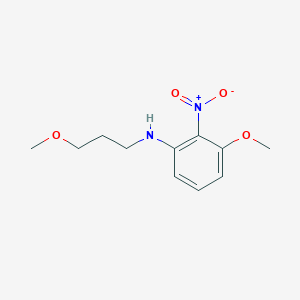
![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)
